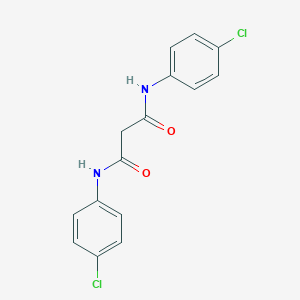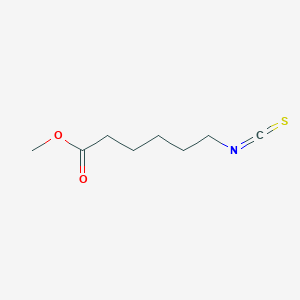![molecular formula C24H20 B102450 pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene CAS No. 17341-02-5](/img/structure/B102450.png)
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene is a complex organic compound with the molecular formula C24H20 and a molecular weight of 308.4156 . This compound is also known by other names such as anti-(5,16:8,13)-Diethenodibenzo[a,g]cyclododecene, 6,7,14,15-tetrahydro, and [2,2]-(1,4)-Naphthalenophane . It is characterized by its unique structure, which includes multiple benzene rings and ethylene bridges.
Chemical Reactions Analysis
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of benzene rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene has various scientific research applications, including:
Chemistry: It is used as a model compound in studies of aromaticity and molecular interactions.
Biology: The compound can be used in studies of molecular recognition and binding interactions with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a scaffold for drug design.
Mechanism of Action
The mechanism by which pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene exerts its effects involves interactions with molecular targets and pathways.
Comparison with Similar Compounds
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene can be compared with similar compounds such as:
Syn-(5,168,13)-diethenodibenzo[a,g]cyclododecene, 6,7,14,15-tetrahydro: This compound has a similar structure but differs in the stereochemistry of the ethylene bridges.
[2,2]-(1,4)-Naphthalenophane: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific arrangement of benzene rings and ethylene bridges, which may confer distinct chemical and physical properties.
Properties
CAS No. |
17341-02-5 |
|---|---|
Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene |
InChI |
InChI=1S/C24H20/c1-2-6-22-18-10-9-17(21(22)5-1)13-14-19-11-12-20(16-15-18)24-8-4-3-7-23(19)24/h1-12H,13-16H2 |
InChI Key |
FETNXYIKSUXFQS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
Canonical SMILES |
C1CC2=CC=C(CCC3=CC=C1C4=CC=CC=C34)C5=CC=CC=C25 |
Key on ui other cas no. |
17341-02-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)






